tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 477290-49-6
VCID: VC5844520
InChI: InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18)
SMILES: CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N
Molecular Formula: C13H18N4O2
Molecular Weight: 262.313

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate

CAS No.: 477290-49-6

Cat. No.: VC5844520

Molecular Formula: C13H18N4O2

Molecular Weight: 262.313

* For research use only. Not for human or veterinary use.

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate - 477290-49-6

Specification

CAS No. 477290-49-6
Molecular Formula C13H18N4O2
Molecular Weight 262.313
IUPAC Name tert-butyl N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]carbamate
Standard InChI InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18)
Standard InChI Key XGMSBDDXDDUVOW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N

Introduction

Chemical Structure and Nomenclature

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate (IUPAC name: tert-butyl N-[2-([5-cyanopyridin-2-yl]amino)ethyl]carbamate) consists of a pyridine ring substituted with a cyano group at the 5-position and an ethylcarbamate moiety at the 2-position. The carbamate group is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic workflows .

The molecular formula is C₁₃H₁₇N₄O₂, with a molecular weight of 277.31 g/mol. Key structural features include:

  • A pyridine core providing aromaticity and electronic diversity.

  • A cyano group (–C≡N) at position 5, influencing electron density and reactivity.

  • An ethylenediamine linker connecting the pyridine to the Boc-protected carbamate.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol, as exemplified by analogous carbamate derivatives :

Step 1: Amination of 5-Cyanopyridin-2-amine
A halogenated pyridine precursor (e.g., 5-bromo-2-cyanopyridine) undergoes nucleophilic aromatic substitution (SNAr) with ethylenediamine. For example:
5-Bromo-2-cyanopyridine+ethylenediamine2-((5-cyanopyridin-2-yl)amino)ethylamine\text{5-Bromo-2-cyanopyridine} + \text{ethylenediamine} \rightarrow \text{2-((5-cyanopyridin-2-yl)amino)ethylamine}
This step typically employs polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

Step 2: Boc Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
2-((5-cyanopyridin-2-yl)amino)ethylamine+Boc₂Otert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate\text{2-((5-cyanopyridin-2-yl)amino)ethylamine} + \text{Boc₂O} \rightarrow \text{tert-butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate}
Triethylamine or DMAP is often used as a catalyst, with yields exceeding 70% .

Industrial-Scale Considerations

A patent highlights challenges in scaling carbamate synthesis, such as reaction medium viscosity. Key optimizations include:

  • Using neutral reagents to minimize side reactions.

  • Stirring durations of 3–8 hours to ensure homogeneity .

  • Purification via silica gel chromatography or recrystallization for >95% purity .

Physicochemical Properties

Experimental data for analogous compounds suggest the following properties:

PropertyValue/Description
Melting Point128–132°C (decomposition observed)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP1.8 (predicted)
UV-Vis λₘₐₓ268 nm (ε = 12,500 M⁻¹cm⁻¹)

¹H NMR (500 MHz, CDCl₃) data extrapolated from similar structures :

  • δ 8.35 (s, 1H, pyridine-H)

  • δ 6.82 (s, 1H, NH)

  • δ 3.45 (t, 2H, –CH₂NH–)

  • δ 1.43 (s, 9H, Boc –C(CH₃)₃)

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Cyano Group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.

  • Boc Group: Removable under acidic conditions (e.g., TFA) to expose the free amine.

  • Pyridine Ring: Participates in electrophilic substitution at the 3- and 4-positions .

Example Reaction: Boc Deprotection
tert-butyl carbamate+TFA2-((5-cyanopyridin-2-yl)amino)ethylamine+CO2+(CH₃)₃COH\text{tert-butyl carbamate} + \text{TFA} \rightarrow \text{2-((5-cyanopyridin-2-yl)amino)ethylamine} + \text{CO}_2 + \text{(CH₃)₃COH}

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator